2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
Description
2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole moiety and a 2,2-dimethylpropan-1-one group. The compound’s design aligns with trends in medicinal chemistry, where triazole derivatives are valued for their stability, hydrogen-bonding capacity, and versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)16(22)20-10-9-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCAEYWRSBMZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the pyrrolidinyl ring. One common approach is the reaction of a suitable pyrrolidine derivative with a phenyl-substituted triazole under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and triazole moiety may play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitutions on the Triazole Ring
The 4-phenyl group on the triazole ring is a common feature in analogs. However, modifications to this substituent significantly alter properties:
- 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca): Replaces the pyrrolidine ring with morpholine, enhancing polarity due to morpholine’s oxygen atom. Yield: 94% (vs. NMR signals for the triazole proton appear at δ 7.93 ppm, similar to the target compound’s expected range .
- Yield: 90% .
Variations in the Heterocyclic Core
- 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane: Replaces pyrrolidine with a seven-membered oxepane ring, likely increasing conformational flexibility. Yield: 88% (synthesized via reflux in ethanol) .
- 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one: Substitutes triazole with thiophene, altering electronic properties (C13H19NOS). This may reduce hydrogen-bonding capacity compared to triazole-containing analogs .
Functional Group Modifications
- 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (3k) : Replaces the ketone with a hydroxyl group, increasing hydrophilicity but reducing stability under acidic conditions .
- 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-: Features a propenone backbone and diethylamino group, introducing basicity and extended conjugation (CAS 51720-08-2) .
Biological Activity
2,2-Dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 302.37 g/mol. The presence of a triazole ring and a pyrrolidine moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound are primarily characterized by its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. For instance, the DPPH radical scavenging assay has shown that derivatives with triazole rings can effectively neutralize free radicals, suggesting that this compound may also possess similar capabilities .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Compound A | 87.7% |
| Compound B | 78.6% |
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Studies have demonstrated that triazole-containing compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but is anticipated based on related compounds .
Anticancer Activity
Compounds similar to this compound have shown promising results in cancer cell lines. For example, derivatives containing the triazole ring have been tested against various cancer types including breast and colon cancers. In vitro studies indicate that these compounds can induce apoptosis in cancer cells at specific concentrations .
The mechanisms through which this compound exerts its biological effects may involve:
Antioxidant Mechanism: The ability to donate electrons to free radicals reduces oxidative stress within cells.
Antimicrobial Mechanism: The triazole ring may interfere with the synthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.
Anticancer Mechanism: Interaction with specific enzymes or receptors involved in cell proliferation and apoptosis may lead to reduced viability of cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antioxidant Study: A study comparing various triazole derivatives found that those with phenyl substituents exhibited enhanced DPPH scavenging activity compared to their non-substituted counterparts .
- Antimicrobial Evaluation: Research on triazole-based compounds showed significant antibacterial activity against E. coli and S. aureus, suggesting that the presence of a pyrrolidine ring may enhance this effect .
- Cancer Cell Line Testing: In vitro tests demonstrated that certain triazole derivatives could effectively inhibit the growth of breast cancer cells (MCF7), highlighting their potential as therapeutic agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one?
The compound’s triazole-pyrrolidine scaffold suggests the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. For example:
- Step 1 : Synthesize a pyrrolidine precursor with a terminal alkyne or azide group.
- Step 2 : React with phenyl azide or acetylene derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O + sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 25–60°C .
- Step 3 : Purify via column chromatography (ethyl acetate/hexane, 1:4) .
Key validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (triazole protons appear as singlets at δ 7.5–8.0 ppm) .
Basic: How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Crystallographic refinement using SHELXL (via the SHELX suite) is standard for small-molecule structures:
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Structure solution : Employ direct methods in SHELXS or charge-flipping in SHELXD .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically.
- Validation : Analyze residual density (<0.5 eÅ⁻³) and R-factor convergence (<5%) . WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
Basic: What purification strategies are effective for isolating this compound?
- Crude product : Remove solvents under reduced pressure and triturate with cold 2-propanol to eliminate unreacted starting materials .
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for moderate polarity separation. Monitor fractions via UV (254 nm) .
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to obtain single crystals for X-ray analysis .
Advanced: How can conformational analysis of the pyrrolidine-triazole moiety inform bioactivity?
- X-ray data : The dihedral angle between the triazole and pyrrolidine rings (e.g., 15–25°) influences steric interactions. For example, a 17.8° angle in a related compound (CAS: 411208-03-2) suggests partial planarity, enhancing binding to hydrophobic pockets .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to identify energetically favorable conformers .
Advanced: What computational approaches predict reactivity or tautomeric stability in this compound?
- Tautomerism analysis : Use Gaussian09 to calculate relative energies of 1H- vs. 2H-triazole tautomers. Solvent effects (e.g., PCM model for DMSO) stabilize the 1H-form due to dipole interactions .
- Reactivity indices : Apply Fukui functions (via NBO analysis) to identify nucleophilic sites (e.g., triazole N2) prone to electrophilic substitution .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Core modifications : Replace the phenyl group with electron-withdrawing (NO₂) or donating (OMe) substituents to assess potency changes in bioassays (e.g., antimicrobial activity) .
- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and identify critical hydrogen-bonding (triazole N) and hydrophobic (pyrrolidine CH₂) features .
Advanced: How to resolve contradictions in crystallographic data refinement?
- Twinned crystals : Apply the TWIN/BASF command in SHELXL to refine data with overlapping reflections .
- Disorder modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and constrain bond distances/angles using ISOR/DFIX commands .
Advanced: What solvent systems optimize yield in large-scale synthesis?
- Solvent screening : Test dichloromethane (non-polar), THF (polar aprotic), and ethanol (polar protic). Dichloromethane yields >85% due to improved solubility of Cu(I) intermediates .
- Reaction kinetics : Monitor via in-situ IR to identify optimal temperature (e.g., 50°C for 12 hours) .
Advanced: How does pH or temperature affect the compound’s stability?
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. HPLC analysis (C18 column, acetonitrile/H₂O gradient) detects degradation products (e.g., hydrolyzed ketone) .
- pH-dependent stability : The compound degrades rapidly at pH <3 (acidic hydrolysis of the propan-1-one group) .
Advanced: What in silico methods predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (2.8 ± 0.3), indicating moderate lipophilicity. Poor blood-brain barrier penetration (TPSA = 65 Ų) due to polar triazole/pyrrolidine groups .
- CYP450 inhibition : Schrödinger’s QikProp predicts low inhibition (CYP3A4 IC₅₀ >10 μM), reducing drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
